molecular formula C12H17NO3 B091789 tert-Butyl (4-methoxyphenyl)carbamate CAS No. 18437-68-8

tert-Butyl (4-methoxyphenyl)carbamate

Cat. No. B091789
CAS RN: 18437-68-8
M. Wt: 223.27 g/mol
InChI Key: DTJDZTUATTYLBB-UHFFFAOYSA-N
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Description

The compound tert-Butyl (4-methoxyphenyl)carbamate is a chemical entity that appears to be a versatile intermediate in the synthesis of various biologically active compounds and pharmaceuticals. It is involved in the production of CCR2 antagonists, organic photovoltaic materials, and is a key intermediate in the synthesis of drugs such as omisertinib (AZD9291) and Vandetanib 10.

Synthesis Analysis

The synthesis of tert-Butyl (4-methoxyphenyl)carbamate and its derivatives is often achieved through multi-step reactions. For instance, an enantioselective synthesis involving iodolactamization as a key step has been reported for producing a potent CCR2 antagonist intermediate . Another study describes the synthesis of a tert-butyl carbamate derivative via a Suzuki cross-coupling reaction, which is a critical step for the production of organic photovoltaic materials . Additionally, a rapid synthetic method involving acylation, nucleophilic substitution, and reduction has been established for an intermediate used in the synthesis of omisertinib . These methods highlight the compound's role in complex organic syntheses and its importance in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of tert-Butyl (4-methoxyphenyl)carbamate derivatives is characterized by the presence of tert-butyl carbamate groups, which are often used for protection in synthetic chemistry. For example, the structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate features intramolecular hydrogen bonds and forms chains and layers in the crystal structure through intermolecular hydrogen bonding . These structural features are crucial for the stability and reactivity of the compound in various chemical reactions.

Chemical Reactions Analysis

Tert-butyl (4-methoxyphenyl)carbamate derivatives undergo a variety of chemical reactions. They can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl nitrite has been used as a reagent for the synthesis of N-nitrosoamides, carboxylic acids, benzocoumarins, and isocoumarins from amides . These reactions demonstrate the compound's versatility as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (4-methoxyphenyl)carbamate derivatives are influenced by their molecular structure. The tert-butyl group provides steric bulk, which can affect the reactivity and solubility of the compound. The presence of the methoxyphenyl moiety contributes to the compound's electronic properties, which are important in the context of organic photovoltaic materials . The ability to form stable crystals with specific hydrogen bonding patterns also indicates the compound's potential for solid-state applications .

Scientific Research Applications

  • Directed Lithiation : Tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate undergoes directed lithiation on the nitrogen and ortho to the directing metalating group. This process enables high yields of substituted products in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

  • Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), used in targeted cancer therapies (Zhao, Guo, Lan, & Xu, 2017).

  • Synthesis of Indoles : Indoles with oxygen-bearing substituents, including methoxy groups, can be synthesized by cyclization of tert-butyl methoxy(phenyl)carbamates. This process is significant for creating compounds with potential pharmaceutical applications (Kondo, Kojima, & Sakamoto, 1997).

  • Building Blocks in Organic Synthesis : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including tert-butyl carbamates, are used as building blocks in organic synthesis, particularly as N-(Boc)-protected nitrones (Guinchard, Vallée, & Denis, 2005).

  • Antioxidant Activities : Studies on compounds like 2,6-di-tert-butyl-4-methoxyphenol (DBHA), which is structurally related to tert-butyl (4-methoxyphenyl)carbamate, reveal insights into their antioxidant activities and potential pharmaceutical applications (Barclay, Edwards, & Vinqvist, 1999).

  • Organic Optoelectronic Applications : Tert-butyl carbamates are used in the synthesis of functionalized pyrenes, which are candidates for organic optoelectronic applications like organic light-emitting devices (OLEDs) (Hu, Feng, Seto, Iwanaga, Era, Matsumoto, Tanaka, & Yamato, 2013).

Safety And Hazards

The safety data sheet for “tert-Butyl carbamate”, a related compound, suggests avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing . It should be stored in a dry, cool, and well-ventilated place, and should not be released into the environment .

Future Directions

The future directions for “tert-Butyl (4-methoxyphenyl)carbamate” are likely to be influenced by its potential applications in various fields of research and industry. Given its role as a protecting group in organic synthesis, it may find further applications in the synthesis of complex organic molecules .

properties

IUPAC Name

tert-butyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJDZTUATTYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372420
Record name tert-Butyl-4-methoxycarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-methoxyphenyl)carbamate

CAS RN

18437-68-8
Record name tert-Butyl-4-methoxycarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18437-68-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
HM Hügel, OAH Jones - … Tools for Natural Product Discovery: Methods …, 2013 - Springer
Natural product chemistry often yields new compounds with great potential for economic and/or health benefits. However, most natural compounds must be artificially synthesized on an …
Number of citations: 1 link.springer.com
G Amiet, HM Huegel, F Nurlawis - Synlett, 2002 - thieme-connect.com
An efficient synthesis of the kynurenamines K 1 and K 2, the major brain and antioxidant metabolites of melatonin 1 is described. Regioselective lithiation of tert-butyl (4-methoxyphenyl) …
Number of citations: 26 www.thieme-connect.com
Y Kondo, S Kojima, T Sakamoto - The Journal of Organic …, 1997 - ACS Publications
Indoles with oxygen-bearing substituents such as a methoxy or (triisopropylsilyl)oxy group at all of the positions of the benzene moiety were synthesized by cyclization of tert-butyl …
Number of citations: 160 pubs.acs.org
SP Gondake - Recent Research Trends in, 2021 - muktanandcollege.org
The protecting group plays important role in synthesis of multifunctional targets. A simple rapid efficient and green method for chemo-selective N-Boc protection of amines using Lithium …
Number of citations: 0 muktanandcollege.org
W Medina-Ramos, MA Mojica, ED Cope, RJ Hart… - Green …, 2014 - pubs.rsc.org
Water at elevated temperatures (WET) can act simultaneously as reactant, solvent, and catalyst in reaction processes. WET has been successfully employed in the removal of protecting …
Number of citations: 17 pubs.rsc.org
A Kumar, N Kumar, R Sharma… - The Journal of …, 2019 - ACS Publications
Herein we report, a single-pot multistep conversion of inactivated carboxylic acids to various N-containing compounds using a common synthetic methodology. The developed …
Number of citations: 20 pubs.acs.org
R Maggi, M Schlosser - The Journal of Organic Chemistry, 1996 - ACS Publications
N-Protected o- and p-anisidines (2- and 4-methoxyanilines) undergo a hydrogen/metal exchange at the position adjacent to either the oxygen or nitrogen atom depending on what …
Number of citations: 63 pubs.acs.org
A Awasthi, A Mukherjee, M Singh, G Rathee, K Vanka… - Tetrahedron, 2020 - Elsevier
An efficient approach for the Chemoselective N-tert-butoxycarbonylation of a variety of amines using diphenylglycoluril as organocatalyst has been described. For the first time, a …
Number of citations: 2 www.sciencedirect.com
SM Patil, R Tandon, N Tandon - Journal of Physics: Conference …, 2022 - iopscience.iop.org
The present article gives the synthesis, characterization, and applications of K 10 supported silica-coated ferrite nanoparticles. The analysis was done using XRD, FT-IR, EDX FE-SEM …
Number of citations: 10 iopscience.iop.org
R Mittal, A Mishra, SK Awasthi - Synthesis, 2020 - thieme-connect.com
Sulfonated reduced graphene oxide (SrGO) has displayed great potential as a solid acid catalyst due to its efficiency, cost-effectiveness, and reliability. In this study, SrGO was …
Number of citations: 7 www.thieme-connect.com

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